molecular formula C17H14ClNO B2456419 2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)-ethanone CAS No. 721892-15-5

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)-ethanone

Cat. No. B2456419
CAS RN: 721892-15-5
M. Wt: 283.76
InChI Key: HOAGPQCXLQZDIU-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, they are crystalline colorless in nature with specific odors .

Mechanism of Action

The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

properties

IUPAC Name

2-chloro-1-(1-methyl-2-phenylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-19-14-10-6-5-9-13(14)16(15(20)11-18)17(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAGPQCXLQZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)-ethanone

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